molecular formula C11H9NO4 B12357305 7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid

7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid

Cat. No.: B12357305
M. Wt: 219.19 g/mol
InChI Key: ZKWMLRPFQYEGBH-UHFFFAOYSA-N
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Description

7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety. It has gained significant attention due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline scaffold . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound irradiation . These approaches not only enhance the efficiency of the synthesis but also minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, and various catalysts. Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of ionic liquids .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5,7H,1H3,(H,14,15)

InChI Key

ZKWMLRPFQYEGBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CC(=O)C2C=C1)C(=O)O

Origin of Product

United States

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